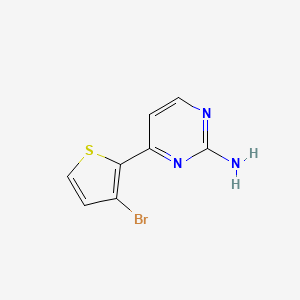

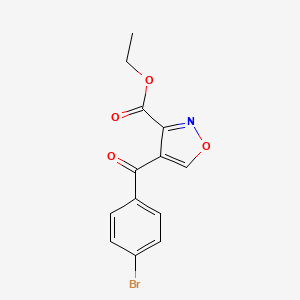

4-(3-Bromo-2-thienyl)-2-pyrimidinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(3-Bromo-2-thienyl)-2-pyrimidinamine” is a chemical compound that belongs to the class of organic compounds known as thiophenes . Thiophenes are compounds containing a five-member aromatic ring made up of one sulfur atom and four carbon atoms . They are incorporated in natural products, medicines, functional materials, and photoresponsive dyes .

Synthesis Analysis

The synthesis of such compounds often involves the use of halogenated thiophene derivatives . A scalable and green synthesis method has been developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol . The reaction is scalable up to at least 5 grams at room temperature with one-minute reaction time and can be combined in a one-pot sequence with bromination and Pd-catalyzed cross-coupling to generate more diverse, highly substituted phenols .Molecular Structure Analysis

The molecular structure of “4-(3-Bromo-2-thienyl)-2-pyrimidinamine” is likely to be planar with the central C=C double bond trans-configured and geometric parameters in normal ranges .Chemical Reactions Analysis

The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . When brominated alkoxythiophene is employed as a monomer, hydrogen bromide gas is generated to act not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group .Aplicaciones Científicas De Investigación

- Field: Crystallography

- Application: The compound is used in the study of crystal and molecular structures .

- Method: The structures of the compounds are confirmed by single crystal X-ray diffraction data .

- Results: The studies reveal the crystal system and unit cell parameters of the compounds .

- Field: Photonics and Optical Limiting Applications

- Application: The compound is used in the exploration of optical, luminescence, second harmonic generation (SHG), and third harmonic generation (THG) properties .

- Method: The properties of the compound are studied using various techniques such as UV-Vis absorption spectrum, FT-IR spectrum, Vicker’s microhardness, photoluminescence study, and Z-scan closed and open aperture approach .

- Results: The studies reveal the optical transparency range, functional groups, mechanical strength, luminescence response, chemical stability, dielectric property, and thermal stability of the compound .

Crystal and Molecular Structure Studies

Optical, Luminescence, SHG and THG Exploration

- Field: Polymer Science

- Application: The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives .

- Method: The products and reaction mechanism of the polymerization reaction of 2-bromo-3-methoxythiophene are analyzed by investigating the gas, liquid, and solid states using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .

- Results: The results provide useful information for the design of monomers via autopolymerization .

- Field: Organic Chemistry

- Application: The compound can be used as a building block in the synthesis of new compounds .

- Method: The compound is reacted with other reagents under suitable conditions to form new compounds .

- Results: The results include the synthesis of new compounds with potential applications in various fields .

Autopolymerization of Halogenated Thiophene Derivatives

Synthesis of New Compounds

- Field: Organic Chemistry

- Application: The compound can be used in the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids .

- Method: The method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions .

- Results: A wide range of arylboronic acids were smoothly transformed into substituted phenols in very good to excellent yields without chromatographic purification .

- Field: Organic Chemistry

- Application: The compound can be used in the electrophilic aromatic substitution to yield bromophenols .

- Method: The addition of hydrogen bromide to the ipso-hydroxylation reaction from the very start yielded brominated phenols .

- Results: This direct one-pot protocol for generation of brominated phenols was achieved even though the reaction time was still kept at one minute .

Synthesis of Substituted Phenols

Electrophilic Aromatic Substitution

Propiedades

IUPAC Name |

4-(3-bromothiophen-2-yl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3S/c9-5-2-4-13-7(5)6-1-3-11-8(10)12-6/h1-4H,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDYKJLLDIMPHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C2=C(C=CS2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377160 |

Source

|

| Record name | 4-(3-bromo-2-thienyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Bromo-2-thienyl)-2-pyrimidinamine | |

CAS RN |

886360-54-9 |

Source

|

| Record name | 4-(3-bromo-2-thienyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Isoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1303197.png)

![6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1303207.png)

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]phenol](/img/structure/B1303208.png)

![3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B1303227.png)

![5-Amino-2-[(4-methoxyphenyl)sulfanyl]-benzenecarbonitrile](/img/structure/B1303247.png)